molecular formula C22H22ClNO4 B11153278 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-chlorophenyl)acetamide

2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-chlorophenyl)acetamide

Cat. No.: B11153278
M. Wt: 399.9 g/mol
InChI Key: PAIJYRNJXPZJKH-UHFFFAOYSA-N
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Description

2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-chlorophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol and 2-chlorophenylacetic acid.

    Esterification: The 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol is esterified with 2-chlorophenylacetic acid using a coupling reagent such as N,N’-carbonyldiimidazole.

    Amidation: The resulting ester is then subjected to amidation with an appropriate amine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Esterification: Utilizing automated reactors to carry out the esterification process efficiently.

    Continuous Flow Amidation: Implementing continuous flow reactors for the amidation step to enhance yield and reduce reaction time.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of photoactive materials and smart polymers.

Mechanism of Action

The mechanism by which 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-chlorophenyl)acetamide exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.

    Pathways: It may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure but differ in their substituents.

    2-chlorophenylacetamide derivatives: These compounds have variations in the acetamide moiety.

Uniqueness

2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-chlorophenyl)acetamide is unique due to its specific combination of the coumarin and chlorophenylacetamide moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H22ClNO4

Molecular Weight

399.9 g/mol

IUPAC Name

2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C22H22ClNO4/c1-3-4-7-15-12-21(26)28-22-14(2)19(11-10-16(15)22)27-13-20(25)24-18-9-6-5-8-17(18)23/h5-6,8-12H,3-4,7,13H2,1-2H3,(H,24,25)

InChI Key

PAIJYRNJXPZJKH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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